ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as the target compound) is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidine core. This scaffold is substituted at positions 2, 5, 6, and 7 with diverse functional groups:
- Position 5: 2-Methoxy-1-naphthyl (bulky aromatic substituent).
- Position 2: 4-Pyridinylmethylene (heteroaromatic moiety).
- Position 6: Ethyl carboxylate (common in thiazolo[3,2-a]pyrimidines).
- Position 7: Methyl group.
These substitutions confer unique physicochemical and biological properties, distinguishing it from related derivatives. This article provides a detailed comparison with structurally similar compounds, focusing on synthetic routes, crystallography, spectral data, and biological activity.
Properties
Molecular Formula |
C27H23N3O4S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H23N3O4S/c1-4-34-26(32)22-16(2)29-27-30(25(31)21(35-27)15-17-11-13-28-14-12-17)24(22)23-19-8-6-5-7-18(19)9-10-20(23)33-3/h5-15,24H,4H2,1-3H3/b21-15- |
InChI Key |
KCOQCNNBFLBVKM-QNGOZBTKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C/C5=CC=NC=C5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC=NC=C5)S2)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Dihydropyrimidinone Intermediate
- Reactants : Ethyl acetoacetate, 2-methoxy-1-naphthaldehyde, thiourea.
- Catalyst : Zinc chloride (0.2 equiv) in glacial acetic acid.
- Conditions : Fusion at 80°C for 4–6 hours.
- Product : Ethyl 4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate.
- Yield : ~85%.
Step 2: Thiazolo Ring Closure
- Reactant : Intermediate from Step 1 + chloroacetonitrile.
- Solvent : N,N-dimethylformamide (DMF).
- Conditions : Reflux for 10 hours.
- Product : Ethyl 3-amino-5-(2-methoxy-1-naphthyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- Yield : ~70%.
Optimized Reaction Conditions
Comparative data for key synthetic steps:
| Parameter | Traditional Method | Ultrasound-Assisted |
|---|---|---|
| Reaction Time | 6–10 hours | 10–30 minutes |
| Solvent | Glacial acetic acid | Solvent-free |
| Catalyst | ZnCl₂ or NaOAc | None |
| Yield | 65–85% | 70–90% |
Ultrasound irradiation enhances reaction efficiency by reducing time and eliminating solvents.
Structural Confirmation
Key analytical data for validation (based on analogous compounds):
- ¹H NMR (DMSO-d₆) :
- δ 8.5–8.7 (m, pyridine-H), 7.2–7.9 (m, naphthyl-H), 4.3 (q, COOCH₂CH₃), 2.4 (s, CH₃).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N).
- MS (ESI) : m/z [M+H]⁺ calculated for C₂₈H₂₄N₃O₄S: 498.1; observed: 498.9.
Challenges and Modifications
- Steric Hindrance : Bulkier 1-naphthyl groups may necessitate extended reaction times.
- Solubility : Use polar aprotic solvents (e.g., DMF) for improved intermediate solubility.
- Regioselectivity : Ensure anhydrous conditions to avoid byproducts during cyclization.
Applications and Derivatives
While the target compound’s bioactivity is unreported, analogous thiazolo[3,2-a]pyrimidines exhibit:
- Topoisomerase II Inhibition (IC₅₀: 0.8–2.1 μM).
- Anticancer Activity against MCF-7 and HCT-116 cell lines.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 5
The 2-methoxy-1-naphthyl group at position 5 is a defining feature of the target compound. Comparisons with other substituents at this position include:
Substituent Variations at Position 2
The 4-pyridinylmethylene group at position 2 contrasts with:
- 2-Acetoxybenzylidene (): Participates in C–H···O hydrogen bonds, forming supramolecular chains .
- Phenylhydrazono (): Exhibits tautomerism and hydrogen bonding via NH .
- Furylmethylene (): May alter electronic properties due to oxygen heteroatoms .
Physicochemical and Spectral Properties
Melting Points and Solubility
- Analogues: Ethyl 5-phenyl-2-phenylhydrazono derivative (): m.p. 130–131°C . Ethyl 5-(4-bromophenyl) derivative (): Crystallizes with π-halogen interactions, suggesting high thermal stability .
Spectroscopic Data
- IR Spectroscopy :
- ¹H NMR :
Crystallographic and Supramolecular Features
- Target compound : Predicted to form π-π interactions via the naphthyl group and hydrogen bonds via the pyridinyl nitrogen.
- Analogues :
Comparative Data Table
Biological Activity
Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C27H23N3O4S
- Molecular Weight : 485.55 g/mol
- CAS Number : 340015-04-5
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of thiazole and pyrimidine derivatives in the synthesis has been shown to enhance biological activity. Common methods include:
- Condensation Reactions : Involving the reaction of naphthalene derivatives with pyridine and thiazole components.
- Cyclization Techniques : To form the thiazolo-pyrimidine structure which is crucial for its biological properties.
Antitumor Activity
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antitumor properties. For instance:
- A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines showed cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (H1975) cells. The IC50 values for these compounds ranged from 16.56 μM to 27.6 μM, indicating potent activity against tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- A series of studies showed that thiazolo-pyrimidine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies:
- It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The effectiveness of ethyl 5-(2-methoxy-1-naphthyl)-7-methyl derivatives can be attributed to specific structural features:
- Substituents on the Naphthalene Ring : The presence of methoxy groups enhances lipophilicity and biological activity.
- Pyridine Ring Modifications : Substituents on the pyridine ring significantly affect the binding affinity to biological targets.
Study 1: Antitumor Efficacy
In a controlled study evaluating the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on MDA-MB-231 cells, it was found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups. The most active derivative showed an IC50 of 27.6 μM .
Study 2: Antimicrobial Screening
A screening of several thiazolo-pyrimidine derivatives revealed that those with halogen substitutions on the aromatic rings demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli .
Q & A
Basic: What are the standard synthetic routes for preparing this thiazolo-pyrimidine derivative?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a thiazolo-pyrimidine core. A common approach includes:
- Step 1: Condensation of substituted aldehydes (e.g., 4-pyridinecarboxaldehyde) with a thiazolo-pyrimidine precursor under reflux in a mixture of glacial acetic acid and acetic anhydride. Sodium acetate is often used as a catalyst .
- Step 2: Introduction of the naphthyl and methoxy groups via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise temperature control (80–100°C) and solvents like dimethylformamide (DMF) .
- Step 3: Esterification at the 6-position using ethyl chloroformate in anhydrous conditions .
Yield optimization (70–85%) relies on stoichiometric ratios and purification via recrystallization (ethyl acetate/ethanol mixtures) .
Basic: How is the molecular structure and stereochemistry confirmed?
Methodological Answer:
- X-ray crystallography is the gold standard for determining spatial conformation. For example, the fused thiazolo-pyrimidine ring often adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions. The 4-pyridinylmethylene group shows characteristic deshielded protons (δ 8.5–9.0 ppm) .
- Mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Basic: What preliminary biological assays are recommended for activity screening?
Methodological Answer:
Initial screening focuses on:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. Thiazolo-pyrimidines often show activity due to π-π stacking with aromatic residues .
- Antimicrobial testing via broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity profiling (IC₅₀) on cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays .
Advanced: How do electron-donating/withdrawing substituents influence bioactivity?
Methodological Answer:
- Electron-donating groups (e.g., methoxy at the naphthyl ring) enhance solubility and binding to hydrophobic pockets via polar interactions. For example, 2-methoxy substitution increases kinase inhibition by 30% compared to halogens .
- Electron-withdrawing groups (e.g., nitro or chloro) improve metabolic stability but may reduce cellular uptake due to increased hydrophobicity .
- SAR studies recommend comparing logP values (HPLC-derived) and docking scores (AutoDock Vina) to correlate substituent effects with activity .
Advanced: How can reaction conditions be optimized for scale-up synthesis?
Methodological Answer:
- Solvent selection: Replace DMF with toluene for greener chemistry, though yields may drop by 5–10% .
- Catalyst screening: Palladium/copper catalysts improve coupling efficiency for naphthyl incorporation (turnover number >50) .
- Microwave-assisted synthesis reduces reaction time (from 10 h to 2 h) while maintaining >75% yield .
Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- Case example: Discrepancies in Z/E isomer ratios (NMR) vs. crystallographic Z-configuration require:
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular docking (Schrödinger Suite): Use the Glide module to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The 4-pyridinylmethylene group often forms hydrogen bonds with Lys721 .
- MD simulations (AMBER): Assess stability of ligand-protein complexes over 100 ns. RMSD values <2 Å indicate robust binding .
Advanced: How to address stability issues during storage?
Methodological Answer:
- Degradation pathways: Hydrolysis of the ester group (6-carboxylate) is common. Monitor via HPLC every 3 months .
- Storage recommendations: Lyophilized form at -20°C under argon. In solution, add 1% ascorbic acid to prevent oxidation .
Advanced: How to design comparative studies with related thiazolo-pyrimidines?
Methodological Answer:
- Structural analogs: Compare with compounds bearing furan or thiophene substituents. Use XRD overlays (Mercury software) to analyze conformational flexibility .
- Biological benchmarking: Normalize activity data (e.g., IC₅₀/EC₅₀) against control compounds like doxorubicin or imatinib .
Advanced: What mechanistic studies elucidate pharmacological effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
